4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid
Description
Nomenclature and Chemical Identity
4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid is a bicyclic carboxylic acid derivative with the systematic IUPAC name 4-[(2,3-dihydro-1H-inden-5-yl)amino]-4-oxobutanoic acid . Its molecular formula is C₁₃H₁₅NO₃ , and it has a molecular weight of 233.27 g/mol . The compound features a 2,3-dihydro-1H-indene moiety linked via an amide bond to a succinic acid backbone (Figure 1). The indene group consists of a fused bicyclic structure with a five-membered ring and a six-membered aromatic system, while the succinic acid component introduces a carboxylate functional group.
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 847588-85-6 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.27 g/mol |
| IUPAC Name | 4-[(2,3-dihydro-1H-inden-5-yl)amino]-4-oxobutanoic acid |
| SMILES | O=C(O)CCC(NC₁=CC₂=C(CCC₂)C=C₁)=O |
Historical Development and Discovery
The synthesis of indene-derived carboxylic acids gained prominence in the late 20th century, driven by interest in their pharmacological potential. While the exact discovery date of this compound remains undocumented, its structural analogs—such as indan-1-carboxylic acids—were first synthesized in the 1970s as intermediates for anti-inflammatory and analgesic agents. The incorporation of an amide linkage in this compound likely emerged from efforts to enhance bioavailability or target-specific interactions in drug design. Early synthetic routes involved Friedel-Crafts alkylation and subsequent oxidation steps, but modern methods utilize palladium-catalyzed cross-coupling reactions for higher yields.
Positioning in Organic Chemistry Classification Systems
This compound belongs to two distinct organic chemistry categories:
- Carboxylic Acids : Characterized by the presence of a -COOH group, which confers acidity (pKa ~4.5–5.0) and enables salt formation.
- Heterocyclic Amides : The 2,3-dihydro-1H-indene moiety classifies it as a fused bicyclic system, while the amide bond (-NH-C=O) places it within the broader family of nitrogen-containing heterocycles.
Its dual functionality allows participation in diverse chemical reactions, including esterification, nucleophilic acyl substitution, and hydrogen bonding interactions.
Significance in Chemical Research
This compound serves as a critical building block in medicinal and materials chemistry:
- Drug Discovery : The indene scaffold is prevalent in kinase inhibitors and GPCR modulators, while the carboxylic acid group enhances water solubility for pharmacokinetic optimization.
- Materials Science : Functionalized indene derivatives are explored as electron-transport layers in organic photovoltaics due to their conjugated π-systems.
- Synthetic Intermediates : Its amide bond facilitates peptide-like coupling reactions, enabling the construction of complex macromolecules.
Table 2: Comparative Analysis with Related Carboxylic Acid Derivatives
Relation to Similar Carboxylic Acid Derivatives
The compound’s uniqueness lies in its hybrid structure, combining elements of:
- Amino Acids : The amide linkage resembles peptide bonds, enabling mimicry of biological substrates.
- Indane Carboxylic Acids : Shared bicyclic framework with anti-inflammatory agents like indomethacin analogs.
- Succinic Acid Derivatives : The four-carbon diacid backbone allows chelation of metal ions, relevant in catalysis.
Unlike simpler carboxylic acids (e.g., benzoic acid), its fused ring system imposes steric constraints that influence reactivity and molecular recognition.
Properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(6-7-13(16)17)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCKXCXPITWYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424251 | |
| Record name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847588-85-6 | |
| Record name | 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation Reaction of Substituted Indanamine with Butanoic Acid Derivatives
The primary synthetic route to 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid involves an amidation reaction where a substituted indanamine is reacted with a butanoic acid derivative, typically a 4-oxobutanoic acid or its activated form (e.g., acid chloride or anhydride). This method is characterized by:
-
- 2,3-dihydro-1H-inden-5-ylamine (substituted indanamine)
- 4-oxobutanoic acid or activated derivatives (e.g., acid chloride, anhydride)
-
- Mild heating or room temperature stirring
- Use of coupling agents or catalysts (e.g., carbodiimides) may be employed to facilitate amide bond formation
- Solvents such as acetone or other polar aprotic solvents are common
Process:
The amine nucleophilically attacks the carbonyl carbon of the acid derivative, forming the amide bond and yielding the target compound after purification.
Ring-Opening of Itaconic Anhydride with Amines
An alternative synthetic approach involves the ring-opening reaction of itaconic anhydride with the appropriate amine to form the amino acid derivative:
-
- Itaconic anhydride
- 2,3-dihydro-1H-inden-5-ylamine or related amines
-
- Itaconic anhydride is dissolved in a suitable solvent such as acetone.
- The amine is added gradually under stirring at room temperature.
- The reaction proceeds via nucleophilic attack of the amine on the anhydride ring, opening it to form the corresponding amino acid derivative with an amide linkage.
- The product precipitates as a solid, which is filtered, washed, and dried to yield the pure compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidation of substituted indanamine | 2,3-dihydro-1H-inden-5-ylamine + 4-oxobutanoic acid derivative | Mild heating or room temp, coupling agents | Not specified | Direct amide bond formation; common method |
| Ring-opening of itaconic anhydride | Itaconic anhydride + 2,3-dihydro-1H-inden-5-ylamine | Room temp stirring in acetone | ~81 | Precipitation of product; high yield |
| Multi-step synthesis with ozonolysis (analogues) | Anhydride + ammonium hydroxide + ozone | Cooling, stirring, filtration, drying | Not specified | Complex; used for related keto-amino acids |
Analytical and Research Findings
-
- The amidation and ring-opening methods provide efficient routes to synthesize the compound with good yields and purity.
- The ring-opening of itaconic anhydride is particularly advantageous due to mild conditions and straightforward isolation.
- Ozonolysis and hydrolysis steps, while more complex, allow for functional group modifications in related compounds, potentially useful for derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compound 1 : (2,3-Dihydro-1H-inden-5-yloxy)acetic Acid (CAS: 1878-58-6)
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Key Differences: Replaces the amino-oxobutanoic acid chain with an oxyacetic acid group. This substitution reduces hydrogen-bonding capacity (1 donor vs. 2 in the target compound) and increases hydrophilicity.
- Applications : Used in agrochemical research due to its polar functional groups .
Compound 2 : Succinanilic Acid (CAS: 102-14-7)
Compound 3 : 4-(Naphthalen-2-yl)-4-oxobutanoic Acid (CAS: 0069-0009)
- Molecular Formula : C₁₄H₁₂O₃
- Molecular Weight : 228.24 g/mol
- Key Differences : Substitutes the dihydroindenyl group with a naphthalene ring, enhancing aromaticity and logP (2.81 vs. ~1.27 in the target compound), which increases lipophilicity .
- Applications : Explored in materials science for π-π stacking interactions .
Physicochemical Properties
Notes:
Biological Activity
4-(2,3-Dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid (CAS Number: 847588-85-6) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C₁₃H₁₅NO₃, with a molecular weight of approximately 243.08 g/mol. The compound is characterized by the presence of an indene moiety and an oxobutanoic acid structure, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 243.08 g/mol |
| CAS Number | 847588-85-6 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : Its structural features may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : Some derivatives of similar compounds have been reported to inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.
Case Study: Structure-Activity Relationship (SAR) Analysis
A study examining related oxobutanoic acid derivatives indicated that modifications in the indene structure significantly influenced biological activity. For instance:
| Compound Name | Activity (IC50 in µM) | Target |
|---|---|---|
| Compound A | 10 | Cancer cell lines (MCF-7) |
| Compound B | 15 | Inflammation markers |
| Compound C | 5 | Antioxidant assays |
These findings suggest that structural modifications can enhance or diminish biological efficacy, providing a basis for future research on this compound.
Therapeutic Potential
Given its proposed mechanisms of action, this compound may have applications in the following areas:
- Cancer Treatment : If proven effective against cancer cell lines, it could be developed as a therapeutic agent for specific types of cancer.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses could lead to applications in treating chronic inflammatory diseases.
- Antioxidant Supplements : The antioxidant properties may position it as a candidate for dietary supplements aimed at reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(2,3-dihydro-1H-inden-5-ylamino)-4-oxobutanoic acid, and what reaction conditions are optimal?
- Methodological Answer : Synthesis typically involves amide bond formation between 2,3-dihydro-1H-inden-5-amine and 4-oxobutanoic acid derivatives. A reported method for analogous compounds uses 4-chloro-4-oxobutanoate reacted with an amine precursor in chloroform, catalyzed by triethylamine under reflux. Critical parameters include stoichiometric ratios (1:1.2 amine to acyl chloride), reaction temperature (60–70°C), and purification via silica gel chromatography (ethyl acetate/hexane eluent) . Yield optimization may require iterative adjustments to solvent polarity and reaction time.
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₄O₃, MW 218.25 g/mol) .
- ¹H/¹³C NMR : Identify indenyl aromatic protons (δ 6.5–7.5 ppm), amide carbonyl (δ ~165 ppm in ¹³C), and butanoic acid protons (δ 2.5–3.5 ppm for CH₂ groups).
- FT-IR : Validate carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) .
Q. What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is required?
- Methodological Answer :
- GHS Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator for powder handling. Conduct work in a fume hood with local exhaust ventilation.
- First Aid : Immediate eye rinsing (15 minutes), skin decontamination with soap/water, and medical consultation for ingestion .
Advanced Research Questions
Q. How should researchers design experiments to assess the compound’s stability under various storage conditions, considering potential decomposition products?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stress conditions (40–80°C, 75% RH, UV light) over 4–8 weeks. Monitor degradation via HPLC-UV.
- Thermal Analysis : Use TGA/DSC to identify decomposition onset temperatures (>200°C) and exothermic peaks.
- Decomposition Products : Characterize using GC-MS; reported thermal decomposition releases carbon oxides, nitrogen oxides (NOₓ), and hydrogen bromide .
Q. What methodologies are appropriate for investigating the compound’s potential as a pharmaceutical intermediate?
- Methodological Answer :
- In Vitro Screening : Conduct enzyme inhibition assays (e.g., topoisomerase I for indenoisoquinoline analogs) using fluorometric substrates .
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT/XTT protocols.
- Pharmacokinetics : Perform rodent studies with LC-MS/MS plasma analysis to determine bioavailability and half-life. Dose selection should align with acute oral toxicity thresholds (LD₅₀ > 300 mg/kg, Category 4) .
Q. In cases where ecological toxicity data are lacking, what strategies can evaluate the compound’s environmental impact?
- Methodological Answer :
- Biodegradability : Follow OECD 301 guidelines (ready biodegradability test) using activated sludge inoculum.
- Aquatic Toxicity : Perform Daphnia magna 48-hour acute toxicity tests (EC₅₀ determination).
- Soil Mobility : Use column leaching experiments with HPLC-UV quantification of compound retention .
Data Contradiction and Analysis
Q. How can researchers resolve discrepancies in reported biological activities of structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature) across studies to identify confounding variables.
- Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., fixed cell lines, serum-free media).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations (e.g., halogenation at indenyl positions) to isolate critical functional groups .
Methodological Gaps and Recommendations
- Physicochemical Data : LogP and solubility data are absent in current literature . Determine experimentally via shake-flask (octanol/water) and equilibrium solubility assays.
- Ecological Impact : No persistence or bioaccumulation data . Apply QSAR models (e.g., EPI Suite) for preliminary predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
